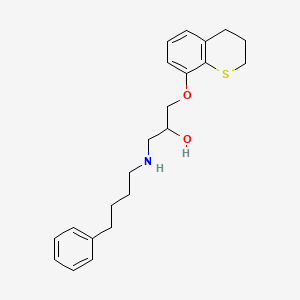
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is a complex organic compound that belongs to the class of thiochromans Thiochromans are sulfur-containing heterocycles that have shown significant potential in various fields of research due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiochroman ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound.
Attachment of the phenylbutyl group: This is usually done through a substitution reaction where the phenylbutyl group is introduced to the intermediate.
Final assembly: The final step involves the coupling of the hydroxy and amino groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Aplicaciones Científicas De Investigación
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenylbutyl group can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman: This compound is similar but has a shorter phenylalkyl chain.
8-((2-Hydroxy-3-(4-(dicyclopropylmethyl)piperazin-1-yl)propyl)oxy)thiochroman: This compound has a different substituent on the amino group.
Uniqueness
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer phenylbutyl chain may enhance its lipophilicity and membrane permeability, making it potentially more effective in certain applications.
Propiedades
Número CAS |
153804-63-8 |
|---|---|
Fórmula molecular |
C22H29NO2S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylbutylamino)propan-2-ol |
InChI |
InChI=1S/C22H29NO2S/c24-20(16-23-14-5-4-10-18-8-2-1-3-9-18)17-25-21-13-6-11-19-12-7-15-26-22(19)21/h1-3,6,8-9,11,13,20,23-24H,4-5,7,10,12,14-17H2 |
Clave InChI |
RCQQFYSDEZXXHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC=C2)OCC(CNCCCCC3=CC=CC=C3)O)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



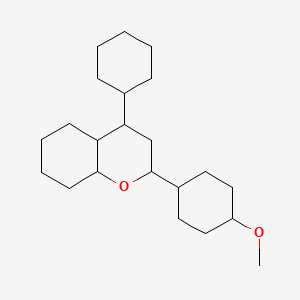


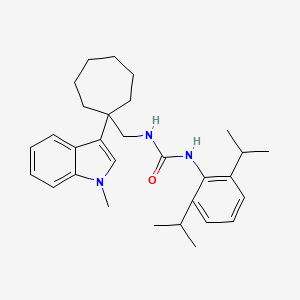

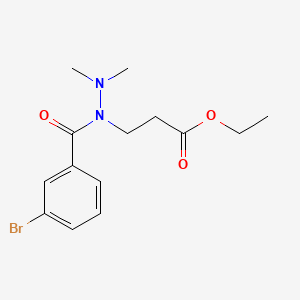

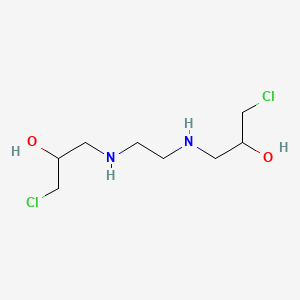

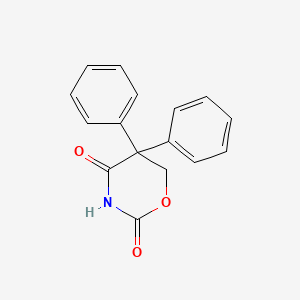


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
